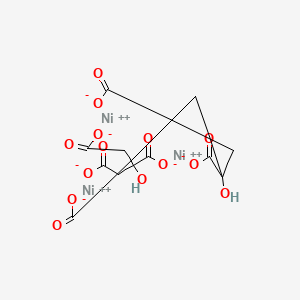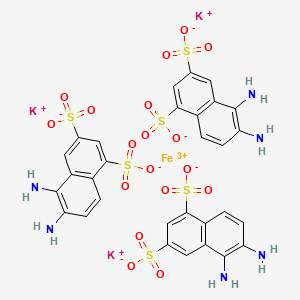
2,2,2-trifluoro-N-methylethanamine
Overview
Description
2,2,2-trifluoro-N-methylethanamine, also known as N-methyl-N-(2,2,2-trifluoroethyl)amine, is a chemical compound with the molecular formula C3H6F3N . It has a molecular weight of 113.08 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a central carbon atom bonded to a nitrogen atom and a trifluoroethyl group . The nitrogen atom is also bonded to a hydrogen atom, making it a primary amine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 113.08 g/mol and a computed XLogP3 value of 0.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 113.04523368 g/mol . It has a topological polar surface area of 12 Ų .Scientific Research Applications
Synthetic Organic Chemistry :
- 2,2,2-Trifluorodiazoethane (CF3CHN2), a related compound, is valuable for the rapid synthesis of trifluoromethyl-substituted organic molecules, with increasing interest from the scientific community since its preparation in 1943. It has led to numerous publications and developments in reactivity modes and reaction mechanisms (Mykhailiuk, 2020).
Chemical Reactions and Synthesis :
- Perfluoro(2,3-epoxy-2-methylpentane) reacts with diamines to produce derivatives incorporating 2,2,2-trifluoro-N-methylethanamine, indicating its potential in chemical synthesis and rearrangements (Filyakova et al., 2013).
- 2-Diazo-3,3,3-trifluoropropionyl chloride, synthesized from trifluorodiazoethane, is used for photoaffinity labeling in enzyme research, demonstrating less rearrangement and more stability compared to other reagents (Chowdhry et al., 1976).
Material Science :
- Multitrifluoromethyl-substituted aromatic diamines, including derivatives of this compound, have been synthesized for the production of fluorinated polyimides. These materials display excellent thermal stability, mechanical properties, and optical transparency, relevant in materials science and engineering (Tao et al., 2009).
Biochemical Applications :
- In the field of biochemistry, 2,2,2-trifluorodiazoethane has been used for sulfo group protection on hexosamine monosaccharides, suggesting potential applications in glycosaminoglycan synthesis (Karst et al., 2003).
- The compound's derivatives have been used in the optical resolution of racemic compounds, showcasing its role in stereochemistry and pharmaceutical applications (Kato et al., 1995).
Properties
IUPAC Name |
2,2,2-trifluoro-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYJNHZNHGUSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334309 | |
| Record name | 2,2,2-trifluoro-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-67-8 | |
| Record name | 2,2,2-trifluoro-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)













